Cas no 177947-98-7 (tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate)

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a benzylamino-methyl substituent at the 3-position. This compound is valuable in organic synthesis and medicinal chemistry due to its role as a versatile intermediate for constructing nitrogen-containing heterocycles. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The benzylamine moiety enhances solubility and offers a handle for additional modifications. Its rigid azetidine scaffold is advantageous in drug discovery for modulating pharmacokinetic properties. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and receptor ligands, where controlled amine reactivity is required.
tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate structure
177947-98-7 structure
Product Name:tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
CAS No:177947-98-7
MF:C16H24N2O2
MW:276.373964309692
MDL:MFCD20040370
CID:2132941
PubChem ID:53415255
Update Time:2025-06-29

tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
    • tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate
    • J-524460
    • A812313
    • SCHEMBL8651537
    • DTXSID60697016
    • AKOS027422915
    • FT-0750886
    • 177947-98-7
    • A1-38866
    • MDL: MFCD20040370
    • Inchi: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
    • InChI Key: FQIROIAIOANJTE-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(CNCC2C=CC=CC=2)C1)=O

Computed Properties

  • Exact Mass: 276.183778013g/mol
  • Monoisotopic Mass: 276.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.6Ų

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Additional information on tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, identified by the CAS number 177947-98-7, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of the tert-butyl group and the benzylamino substituent introduces unique chemical properties, making it a subject of interest in both academic and industrial research.

Azetidines, as a class of heterocyclic compounds, have been extensively studied due to their versatile applications in drug design and materials science. The tert-butyl group, a bulky alkyl substituent, contributes to the steric properties of the molecule, influencing its reactivity and solubility. On the other hand, the benzylamino group introduces aromaticity and hydrogen bonding capabilities, which are crucial for bioavailability and pharmacokinetic properties. Recent studies have highlighted the role of such substituents in enhancing the bioactivity of azetidine derivatives.

The synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and ring-closing processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in 2023 demonstrated a novel approach using microwave-assisted synthesis to achieve higher yields while minimizing side reactions. This advancement underscores the importance of continuous innovation in synthetic methodologies for complex molecules.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in various chemical reactions, including those requiring precise control over solubility and reactivity. Recent research has also focused on understanding its thermal stability under different conditions, which is critical for its application in high-temperature chemical processes.

The biological activity of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate has been a focal point of recent investigations. Studies have shown that this compound exhibits moderate inhibitory effects on certain enzymes involved in metabolic pathways. For example, a 2023 study reported its potential as an inhibitor of histone deacetylases (HDACs), which are key targets in cancer therapy. While further research is needed to establish its efficacy and safety profile, these findings highlight its potential as a lead compound in drug discovery.

Beyond pharmacology, this compound has also found applications in materials science. Its unique structural features make it a candidate for use in polymer synthesis and as a building block for advanced materials with tailored properties. For instance, researchers have explored its use as a monomer in synthesizing biodegradable polymers with enhanced mechanical strength. Such applications underscore the versatility of this compound across multiple disciplines.

In conclusion, tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is a multifaceted compound with significant potential across various fields. Its structural complexity and unique chemical properties make it an intriguing subject for both fundamental research and applied studies. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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